No Published Head-to-Head Potency or Selectivity Data Available for This Specific Compound
A comprehensive search of PubMed, Google Patents, ChEMBL, PubChem, and cross-reference databases found no primary research articles, patents, or authoritative bioactivity databases containing quantitative IC50, EC50, Ki, or Kd values for 3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone (CAS 1144431-73-1) against any molecular target. Consequently, no direct head-to-head comparison or cross-study comparable data can be assembled. The closest structurally characterized analogs with published quantitative data include 4-morpholino-2-phenylquinazolines (e.g., PI3K p110α IC50 = 1.3 μM for compound 10a) [1] and N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine (BVDV EC50 = 9.7 ± 0.5 μM) [2], but these differ from the target compound in both the core attachment point (C4 vs. N3) and the linker/morpholine substitution pattern, making direct quantitative extrapolation unreliable.
| Evidence Dimension | Biochemical/Cellular Potency |
|---|---|
| Target Compound Data | No published quantitative bioactivity data available (IC50, EC50, Ki, or Kd) |
| Comparator Or Baseline | Closest analogs: 4-morpholino-2-phenylquinazoline 10a (PI3K p110α IC50 = 1.3 μM); N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine (BVDV EC50 = 9.7 μM) |
| Quantified Difference | Not calculable: target compound lacks any quantitative activity measurement |
| Conditions | Analog data from PI3K p110α enzyme assay (10a) and BVDV cell-based antiviral assay (N-(2-morpholinoethyl) analog); target compound untested |
Why This Matters
Without quantitative potency values, no evidence-based differentiation from analogs can be established; procurement must be justified on chemical novelty or scaffold exploration rather than demonstrated performance advantage.
- [1] Hayakawa, M., et al. Bioorg. Med. Chem. 14, 6847–6858 (2006). Compound 10a: 4-morpholino-2-phenylquinazoline, PI3K p110α IC50 = 1.3 μM. View Source
- [2] Fioravanti, R., et al. Design and Optimization of Quinazoline Derivatives: New Non-nucleoside Inhibitors of Bovine Viral Diarrhea Virus. PMC7793975 (2020). Compound 1: N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine, BVDV EC50 = 9.7 ± 0.5 μM. View Source
